molecular formula C16H20N2O3S B254914 (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Número de catálogo B254914
Peso molecular: 320.4 g/mol
Clave InChI: BISXSZNFOCRIMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mecanismo De Acción

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. By inhibiting these kinases, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid disrupts the activation and proliferation of immune cells, which are involved in the pathogenesis of various types of cancers and autoimmune diseases.
Biochemical and Physiological Effects
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to have a potent inhibitory effect on the activity of BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. In preclinical studies, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid for lab experiments is its high potency and selectivity for BTK, ITK, and JAK3 kinases. This allows for precise targeting of these kinases and reduces the risk of off-target effects. However, one of the limitations of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is its relatively low solubility, which can make it difficult to work with in certain lab experiments.

Direcciones Futuras

There are several future directions for (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid research, including the evaluation of its efficacy in clinical trials for the treatment of various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its potential for combination therapy with other targeted agents. Finally, the development of more potent and selective analogs of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid may lead to the discovery of even more effective treatments for cancer and autoimmune diseases.
Conclusion
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a promising small molecule inhibitor that has shown potent activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to evaluate the efficacy of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid in clinical trials and to elucidate its mechanism of action and potential for combination therapy.

Métodos De Síntesis

The synthesis of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction of the key intermediate with the acetic acid moiety. The synthetic route involves the use of various reagents and solvents, and the purification of the final product is achieved through column chromatography. The purity of the compound is determined by HPLC and NMR spectroscopy.

Aplicaciones Científicas De Investigación

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Fórmula molecular

C16H20N2O3S

Peso molecular

320.4 g/mol

Nombre IUPAC

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)9-4-5-10-11(6-9)22-14-13(10)15(21)18(8-17-14)7-12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)

Clave InChI

BISXSZNFOCRIMD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

SMILES canónico

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.